molecular formula C10H12O5 B1293779 2,4,5-Trimethoxybenzoic acid CAS No. 490-64-2

2,4,5-Trimethoxybenzoic acid

Cat. No.: B1293779
CAS No.: 490-64-2
M. Wt: 212.20 g/mol
InChI Key: KVZUCOGWKYOPID-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxybenzoic acid: is an organic compound with the molecular formula C10H12O5 . It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3) at the 2, 4, and 5 positions. This compound is known for its white crystalline appearance and is used in various chemical and pharmaceutical applications .

Biochemical Analysis

Biochemical Properties

2,4,5-Trimethoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. For instance, it has been observed to inhibit the activity of certain oxidases, thereby reducing the production of reactive oxygen species (ROS). This interaction helps in protecting cells from oxidative damage. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence various cellular pathways .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation. It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites. These effects highlight the compound’s potential in regulating cellular functions and maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. This inhibition can result in the downregulation of pro-inflammatory signaling cascades. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained modulation of cellular pathways, although the specific effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can lead to toxic effects, including cellular damage and disruption of metabolic processes. The threshold for these effects depends on the specific animal model and the duration of exposure. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into cells via organic anion transporters, which facilitate its uptake and distribution. The compound’s localization within cells can affect its activity and function, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound can accumulate in the mitochondria, where it may exert its effects on mitochondrial function and oxidative stress responses. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trimethoxybenzoic acid can be synthesized through the methoxylation of benzoic acid derivatives. One common method involves the reaction of 1,2,4-trimethoxybenzene with bromomethane in the presence of sulfuric acid to produce 2,4,5-trimethoxybenzene. This intermediate is then hydrolyzed using a base to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale methoxylation reactions followed by purification processes such as recrystallization. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,4,5-Trimethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in specific synthetic and medicinal applications .

Properties

IUPAC Name

2,4,5-trimethoxybenzoic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZUCOGWKYOPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060076
Record name Benzoic acid, 2,4,5-trimethoxy-
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Molecular Weight

212.20 g/mol
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Physical Description

Fine white crystalline powder; [Acros Organics MSDS]
Record name 2,4,5-Trimethoxybenzoic acid
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CAS No.

490-64-2
Record name 2,4,5-Trimethoxybenzoic acid
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Record name Benzoic acid, 2,4,5-trimethoxy-
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Record name Benzoic acid, 2,4,5-trimethoxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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